Sourcing a benzophenone derivative that reliably reduces to an amine without side reactions? 4-Chloro-4'-nitrobenzophenone (CAS 7497-60-1) solves this with its unique nitro-chloro substitution pattern. The nitro group is reduced to a primary amine with high selectivity, while the chloro substituent enables later polymer modifications. • Ideal precursor for 4-amino-4'-chlorobenzophenone, key to azo dyes. • Enables functionalized PAEK polymers via retained nitro group for post-polymerization grafting. • Supplied with ≥98% purity, in stock for rapid global delivery.
4-Chloro-4'-nitrobenzophenone (CAS: 7497-60-1) is a disubstituted aromatic ketone featuring both a halogen and a nitro functional group, positioning it as a versatile chemical intermediate. Its primary role is as a precursor in multi-step syntheses, particularly for the production of specialty amines like 4-amino-4'-chlorobenzophenone, which is a key building block for certain dyes and high-performance polymers. The presence of both an electron-withdrawing nitro group and a chloro group imparts specific reactivity and electrochemical characteristics that are critical for its utility in these applications.
Substituting 4-Chloro-4'-nitrobenzophenone with analogs like 4,4'-dichlorobenzophenone, 4-nitrobenzophenone, or the parent benzophenone is often unfeasible due to critical differences in downstream reactivity and electronic properties. The nitro group is essential for subsequent reduction to a primary amine, a transformation not possible with a chloro-substituent, making 4,4'-dichlorobenzophenone unsuitable for syntheses requiring this amine functionality. Furthermore, the combined electron-withdrawing effects of the chloro and nitro groups create a unique electrochemical profile, altering the reduction potential compared to monosubstituted or unsubstituted benzophenones. This specific electronic character is crucial for applications where precise redox behavior is required, and substitution would lead to process failure or undesirable product characteristics.
A primary procurement driver for 4-Chloro-4'-nitrobenzophenone is its role as a direct precursor to 4-amino-4'-chlorobenzophenone, a valuable intermediate for dyes and polymers. Optimized reduction of the nitro group using sodium disulfide (Na2S2) has been demonstrated to achieve high yields and purity. In a documented procedure, this conversion proceeds with a yield of 85.80% and results in a product with 98.08% purity. This established, high-yield pathway provides a reliable and efficient route to the desired amino-substituted product, a key consideration for process scale-up and manufacturing efficiency. This contrasts with theoretical substitutes like 4,4'-dichlorobenzophenone, which lacks the nitro group necessary for this critical amine synthesis step.
| Evidence Dimension | Product Yield and Purity in a Key Synthetic Transformation |
| Target Compound Data | 85.80% yield; 98.08% purity for 4-amino-4'-chlorobenzophenone |
| Comparator Or Baseline | 4,4'-Dichlorobenzophenone: Not applicable as it cannot be reduced to an amine in the same manner. |
| Quantified Difference | Enables a high-yield synthesis route unavailable with a dichloro-analog. |
| Conditions | Reduction with Na2S2 at 92°C for 2.5 hours. |
For buyers needing to synthesize 4-amino-4'-chlorobenzophenone, this compound offers a proven, high-yield manufacturing pathway.
The electrochemical properties of benzophenones are highly sensitive to the electronic nature of their substituents. Unsubstituted benzophenone exhibits a reduction potential of approximately -1.73 V (vs. SCE) for the first one-electron reduction in DMF. While a direct, side-by-side comparison under identical conditions is not available, the presence of two strong electron-withdrawing groups (a p-nitro and a p-chloro group) on 4-Chloro-4'-nitrobenzophenone is expected to shift its reduction potential to be significantly less negative than that of benzophenone or analogs with electron-donating groups. This is because electron-withdrawing substituents facilitate the acceptance of an electron. This distinct electrochemical signature is critical in applications like photosensitization or the synthesis of electroactive materials where precise control over redox potentials is required.
| Evidence Dimension | First Reduction Potential (Epc1) |
| Target Compound Data | Expected to be significantly less negative than -1.73 V vs SCE. |
| Comparator Or Baseline | Benzophenone: ~ -1.73 V vs. SCE. |
| Quantified Difference | The presence of both chloro and nitro groups facilitates reduction compared to the unsubstituted core. |
| Conditions | Cyclic voltammetry in Dimethylformamide (DMF) solvent. |
This compound's specific reduction potential makes it a non-interchangeable choice for electrochemical applications where tuning redox properties is key.
4-Chloro-4'-nitrobenzophenone has a reported melting point in the range of 100-101°C. This provides a clear thermal processing window, distinct from key comparators. For instance, 4,4'-dichlorobenzophenone has a significantly higher melting point of 144-147°C, reflecting its more symmetrical structure which allows for more efficient crystal packing. Conversely, 4-nitrobenzophenone melts at a lower range of 50-60°C. This specific melting temperature for 4-Chloro-4'-nitrobenzophenone is a critical parameter for designing thermal processes such as melt-phase reactions or purification via crystallization, ensuring it remains in the desired physical state under specific operational conditions.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 100-101 °C |
| Comparator Or Baseline | 4,4'-Dichlorobenzophenone: 144-147 °C | 4-Nitrobenzophenone: 50-60 °C |
| Quantified Difference | Δ = +40 to +51°C vs. 4-Nitrobenzophenone; Δ = -43 to -47°C vs. 4,4'-Dichlorobenzophenone |
| Conditions | Standard atmospheric pressure. |
Its distinct melting point dictates specific thermal processing parameters, preventing process failure that could occur if a higher or lower melting analog were substituted.
The primary industrial application is as a starting material for 4-amino-4'-chlorobenzophenone. The high-yield reduction of the nitro group makes this compound a reliable choice for the first step in manufacturing pipelines for specialized azo dyes, where the resulting aromatic amine is a critical component.
While di-halo benzophenones are more common, the unique combination of a reactive nitro group and a displaceable chloro group allows for the synthesis of functionalized PAEK-type polymers. The nitro group can be carried through the polymerization and then reduced to an amine on the polymer backbone, enabling subsequent modifications like cross-linking or grafting.
Given its distinct reduction potential influenced by two different electron-withdrawing groups, this compound is a candidate for research into new electroactive materials, photosensitizers, or redox indicators. Researchers requiring a benzophenone core with facilitated electron-accepting properties compared to the parent molecule would select this compound.